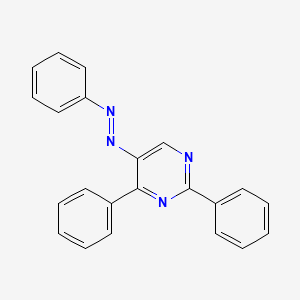

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including serving as building blocks for DNA and RNA. This particular compound is characterized by its unique structure, which includes two phenyl groups and a phenyldiazenyl group attached to a pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, in an aqueous dioxane solution at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine.

2,4-Diphenylpyrimidine: Lacks the phenyldiazenyl group but shares the diphenyl substitution pattern.

5-Phenyldiazenylpyrimidine: Contains the phenyldiazenyl group but lacks the diphenyl substitution.

Uniqueness

This compound is unique due to the presence of both diphenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H16N4

- Molecular Weight : 312.36 g/mol

The compound features a pyrimidine ring substituted with two phenyl groups and an azo group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating significant inhibitory effects.

- Antimicrobial Properties : Studies have suggested potential antimicrobial and antifungal activities.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression.

Anticancer Activity

A notable study investigated the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cells. The results indicated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

Case Study: Inhibition of EGFR

In a specific case study, the compound was tested for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in NSCLC. The findings revealed:

- IC50 : The compound exhibited an IC50 value of 0.26 nM against EGFR L858R/T790M mutations.

- Cell Line Efficacy : It showed potent activity against H1975 cells with an IC50 of 0.008 μM.

- Selectivity : Minimal toxicity was observed in non-tumorigenic cell lines, indicating a favorable therapeutic index.

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Preliminary investigations showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their activity.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.

Data Summary Table

| Biological Activity | IC50 Value | Target Cells/Organisms | Notes |

|---|---|---|---|

| EGFR Inhibition | 0.26 nM | H1975 (NSCLC) | High selectivity towards tumor cells |

| Antimicrobial | Varies | Various bacterial strains | Potential for infection treatment |

Properties

IUPAC Name |

(2,4-diphenylpyrimidin-5-yl)-phenyldiazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4/c1-4-10-17(11-5-1)21-20(26-25-19-14-8-3-9-15-19)16-23-22(24-21)18-12-6-2-7-13-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEGQEZGMZFHAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.